Superior Lipophilicity for Enhanced Membrane Permeability vs. Methoxy Analog
The cyclopentyloxy group confers a significantly higher lipophilicity compared to the common methoxy analog, which is a critical factor for optimizing blood-brain barrier penetration or cellular uptake. 2-Bromo-5-cyclopentyloxypyrazine has a computed XLogP3-AA of 2.4 [1]. In contrast, 2-Bromo-5-methoxypyrazine has a predicted XLogP of approximately 0.9–1.0, a difference of over 1.5 log units . This quantification suggests the cyclopentyloxy derivative is substantially more lipophilic, a key differentiator for medicinal chemistry campaigns targeting intracellular or CNS targets.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 2-Bromo-5-methoxypyrazine, XLogP ≈ 0.9–1.0 |
| Quantified Difference | > 1.5 log unit increase in lipophilicity |
| Conditions | Computed values from PubChem and ChemSpider databases. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, making this compound a preferred starting point for programs requiring enhanced cellular or CNS exposure.
- [1] PubChem. 2-Bromo-5-cyclopentyloxypyrazine. Compound Summary CID 45787736. National Center for Biotechnology Information. View Source
